1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(3,4-Dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (Compound ID: C350-0683) is a pyrazoloquinoline derivative with a molecular formula of C25H20FN3O and a molecular weight of 397.45 g/mol . Key structural features include:
- A pyrazolo[4,3-c]quinoline core, which confers aromaticity and planarity to the molecule.
- Substituents at three positions:
- 1-position: 3,4-dimethylphenyl group (electron-donating methyl groups).
- 3-position: 3-methoxyphenyl group (methoxy group enhances lipophilicity and metabolic stability).
- 8-position: Fluorine atom (electron-withdrawing, influences electronic properties).
The compound exhibits a high logP value of 6.63, indicating significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility (logSw = -5.91) .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-15-7-9-19(11-16(15)2)29-25-21-13-18(26)8-10-23(21)27-14-22(25)24(28-29)17-5-4-6-20(12-17)30-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQQCRCGYNGRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be explored as a potential drug candidate for treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The presence of fluorine and methoxy groups may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Activity
- C350-0683: No direct activity data provided, but its structural analogs (e.g., 2i and 2m) inhibit LPS-induced NO production with IC50 values in the submicromolar range .
- 2i and 2m: Demonstrated potent inhibition of iNOS and COX-2 expression, attributed to amino and hydroxyl groups enhancing hydrogen bonding with targets .
Gamma-Secretase Inhibition
- ELND006/007 : These derivatives inhibit amyloid-beta production via sulfonyl and trifluoromethyl groups, which are absent in C350-0683. The latter’s dimethylphenyl group may limit blood-brain barrier penetration compared to ELND compounds .
Biological Activity
1-(3,4-Dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The incorporation of fluorine and specific substituents enhances its pharmacological properties, making it a candidate for further research in various therapeutic areas.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to inhibit specific enzymes or receptors, which can lead to modulation of critical signaling pathways. Notably, the presence of fluorine and methyl groups may enhance binding affinity and specificity towards these targets .
Anticancer Properties
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as the inhibition of protein kinases and topoisomerases .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in various models. In particular, it was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating a robust anti-inflammatory mechanism .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The structure-activity relationship (SAR) analyses indicate that modifications in the substituent patterns can significantly affect its efficacy against various microbial strains.
Study 1: Anticancer Evaluation
In a study assessing the anticancer activity of pyrazolo[4,3-c]quinoline derivatives, it was reported that certain derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines. The study emphasized the importance of substituent positioning on the phenyl rings in enhancing cytotoxicity while minimizing off-target effects .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that the compound effectively reduced LPS-induced NO production with an IC50 value comparable to established anti-inflammatory agents. This highlights its potential as a therapeutic agent for inflammatory diseases .
Data Summary
| Activity | IC50 Value | Target | Notes |
|---|---|---|---|
| Anticancer | Low µM | Various cancer cell lines | Significant cytotoxicity observed |
| Anti-inflammatory | Comparable to 1400 W | iNOS and COX-2 | Effective in RAW 264.7 cells |
| Antimicrobial | Varies | Various microbial strains | SAR indicates efficacy dependent on substitutions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
